molecular formula C18H15N5O2S B2354429 3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894069-31-9

3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

Cat. No.: B2354429
CAS No.: 894069-31-9
M. Wt: 365.41
InChI Key: XHTFHKDZPJZONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C15H15N5O . It is also known by other names such as Lin28 1632 and Lin28-let-7 antagonist 1 . This compound has been identified as a potential inhibitor of the Lin28/let-7 interaction, which is significant in the context of cancer biology .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine core, which is connected to a phenyl ring and a benzenesulfonamide group . The crystal structure of similar [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 281.31 g/mol . Other physical and chemical properties specific to this compound are not directly available in the search results.

Future Directions

This compound has shown potential in the field of cancer biology, particularly as an inhibitor of the Lin28/let-7 interaction . Future research could further explore its potential applications in this area.

Properties

IUPAC Name

3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-13-3-2-4-16(11-13)26(24,25)22-15-7-5-14(6-8-15)17-9-10-18-20-19-12-23(18)21-17/h2-12,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTFHKDZPJZONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.